![molecular formula C17H14O3 B12883084 1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one CAS No. 10402-58-1](/img/structure/B12883084.png)
1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-Hydroxyphenyl)benzofuran-3-yl)propan-1-one is a compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a hydroxyphenyl group and a propanone group attached to the benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Hydroxyphenyl)benzofuran-3-yl)propan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride (ZnCl2). This reaction leads to the formation of the benzofuran core, followed by reductive desulfurization to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Hydroxyphenyl)benzofuran-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzofuran-3-carboxylic acid or benzofuran-3-aldehyde.
Reduction: Formation of 1-(2-(4-hydroxyphenyl)benzofuran-3-yl)propan-1-ol.
Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the hydroxyphenyl group.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-(4-Hydroxyphenyl)benzofuran-3-yl)propan-1-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, its antioxidant activity may involve the scavenging of reactive oxygen species (ROS) and the inhibition of oxidative stress . Additionally, its potential anticancer activity may involve the induction of apoptosis through the mitochondrial pathway, as indicated by increased expression of pro-apoptotic proteins such as Bax and caspase-3 .
Comparison with Similar Compounds
1-(2-(4-Hydroxyphenyl)benzofuran-3-yl)propan-1-one can be compared with other benzofuran derivatives, such as:
5-(2-(4-Hydroxyphenyl)benzofuran-3-yl)benzene-1,3-diol: Known for its antioxidant properties.
(E)-5-(2-(2-(4-Hydroxyphenyl)benzofuran-5-yl)vinyl)benzene-1,3-diol: Another benzofuran-stilbene hybrid with potential antioxidative activity.
Amurensin H: A natural product with similar structural features and antioxidative potential.
These compounds share similar structural motifs but may differ in their specific biological activities and applications.
Properties
CAS No. |
10402-58-1 |
|---|---|
Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
1-[2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one |
InChI |
InChI=1S/C17H14O3/c1-2-14(19)16-13-5-3-4-6-15(13)20-17(16)11-7-9-12(18)10-8-11/h3-10,18H,2H2,1H3 |
InChI Key |
RVUNLVRIKTUGCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(OC2=CC=CC=C21)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


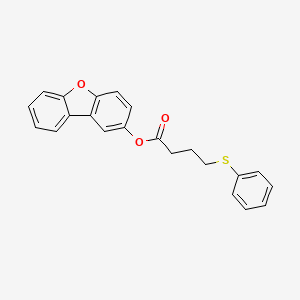
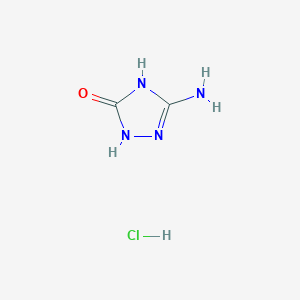
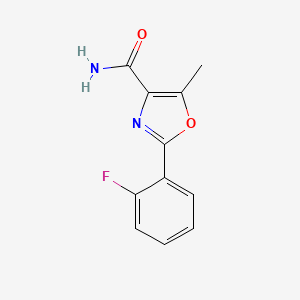
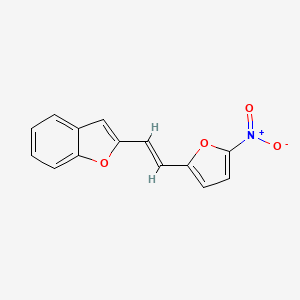

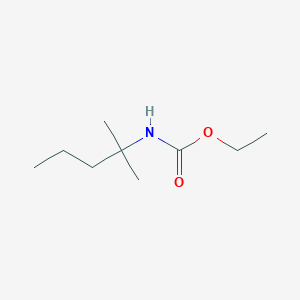


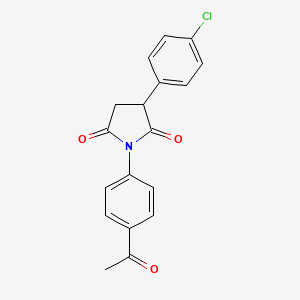
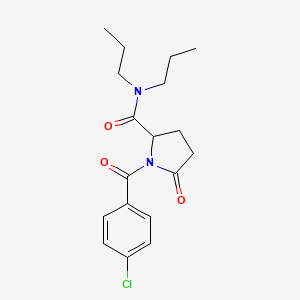
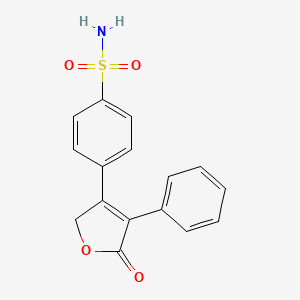
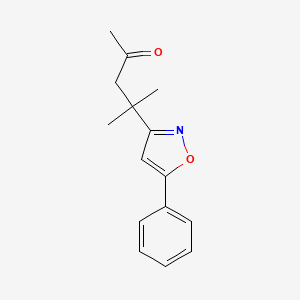
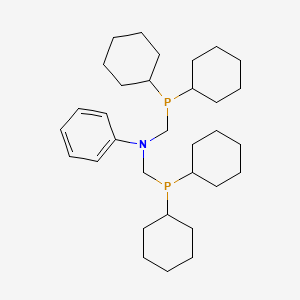
![1-(Benzo[c]isoxazol-1(3H)-yl)ethanone](/img/structure/B12883096.png)
